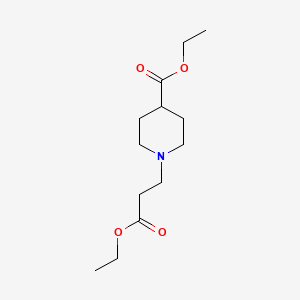
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine skeleton bound to a phenyl group.
Vorbereitungsmethoden
The synthesis of n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-methylpiperazine under controlled conditions. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by cooling and separation of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine: This compound has a similar piperazine structure but differs in its functional groups and applications.
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Another related compound with a phenylpiperazine skeleton, used in different research contexts.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C11H18N4O2S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
4-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-9-3-4-13-11(10(9)18(12,16)17)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H2,12,16,17) |
InChI-Schlüssel |
ADQJUOVGVVWOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)N2CCN(CC2)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hexyl-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12123182.png)
![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)

![2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123195.png)

![(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12123205.png)

![2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B12123209.png)


![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidinyl]methanamine](/img/structure/B12123230.png)
![2-[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]naphthalene](/img/structure/B12123238.png)
![2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123241.png)

